molecular formula C3H5Cl2Si B14189498 CID 78066824

CID 78066824

Cat. No.: B14189498
M. Wt: 140.06 g/mol
InChI Key: QZYNDWIUWFWMOZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C3H5Cl2Si

Molecular Weight

140.06 g/mol

InChI

InChI=1S/C3H5Cl2Si/c4-3-1-6(5)2-3/h3H,1-2H2

InChI Key

QZYNDWIUWFWMOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C[Si]1Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Analysis of the Provided Evidence

The evidence primarily focuses on:

  • Machine learning architectures (e.g., Transformer, BERT, GPT-2) .
  • Mass spectrometry techniques (e.g., CID vs. ETD fragmentation) .
  • Other PubChem CIDs (e.g., oscillatoxin derivatives in , betulin-derived inhibitors in ) .

  • General guidelines for chemical research and publication .

None of the documents mention CID 78066824 or provide structural, spectral, or functional data about this compound.

Critical Limitations

Missing Structural and Functional Data

Insufficient Chemical Comparison

While compares substrates and inhibitors (e.g., taurocholic acid vs. DHEAS), these compounds (CID 6675, CID 12594) are unrelated to This compound .

Recommendations for Further Research

To address this gap, the following steps are advised:

Consult PubChem Database

  • Retrieve This compound ’s structural data, IUPAC name, and properties directly from PubChem.
  • Identify its closest analogs using PubChem’s "Similar Compounds" tool.

Review Specialized Literature

  • Search for This compound in journals like Journal of Cheminformatics () or Medicinal Chemistry Research (), which emphasize compound characterization .

Leverage Mass Spectrometry Data

  • Apply methodologies from and to analyze This compound ’s fragmentation patterns and compare them with structurally similar compounds .

Proposed Framework for Future Comparison

If data for This compound becomes available, structure the comparison as follows:

Structural Comparison

Property This compound Analog 1 (CID: XYZ) Analog 2 (CID: ABC)
Molecular Formula CₙHₘOₓ CₐH₆Oᵧ CₖHₗOᵩ
Functional Groups [List] [List] [List]
3D Conformation [Image] [Image] [Image]

Physicochemical Properties

Property This compound Analog 1 Analog 2
LogP X.XX X.XX X.XX
Solubility (mg/mL) X.XX X.XX X.XX
Melting Point (°C) XXX XXX XXX

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